molecular formula C17H14O4 B1301128 (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one CAS No. 859663-74-4

(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one

Cat. No.: B1301128
CAS No.: 859663-74-4
M. Wt: 282.29 g/mol
InChI Key: BOHAWDQJAFDPCA-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Benzofuran Derivatives as Antimicrobial Agents

Benzofuran and its derivatives, including (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one, have garnered considerable attention in the discovery of new drugs due to their wide range of biological and pharmacological activities. These compounds have been found to be effective in the treatment of microbial diseases, showcasing significant antimicrobial properties. The unique structural features of benzofuran derivatives make them a privileged structure in the field of drug discovery, particularly in designing antimicrobial agents that are active toward different clinically approved targets. This has opened up new avenues for the utilization of benzofuran derivatives in antimicrobial therapy, with the aim of overcoming the challenges posed by antibiotic resistance (Hiremathad et al., 2015).

Benzofuran Derivatives in Environmental Applications

Benzofuran derivatives have also been identified as emerging contaminants in aquatic environments. Despite treatments that remove them relatively well from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction of benzofuran-based products into the environment. The environmental presence and fate of these compounds, including their transformation products, have raised concerns regarding their potential as weak endocrine disrupter chemicals. Studies on the occurrence, fate, and behavior of benzofuran derivatives in aquatic environments are crucial for understanding their environmental impact and for developing strategies to mitigate their presence in water bodies (Haman et al., 2015).

Benzofuran Derivatives in Analytical Chemistry

The identification and quantification of benzofuran derivatives, including methyl paraben (a benzofuran-related compound), present in cosmetics and other consumer products have been a focus of analytical chemistry research. Various analytical methods, including spectrophotometry and chromatography, have been developed to determine the concentration and presence of these compounds in complex matrices. This is particularly relevant for ensuring compliance with regulatory guidelines and for assessing the exposure of consumers to these compounds. The development of sensitive and accurate analytical methods is essential for quality control and safety evaluation of products containing benzofuran derivatives (Mallika J.B.N et al., 2014).

Biochemical Analysis

Biochemical Properties

(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with zinc (II) complexes, forming stable structures through coordination with nitrogen and chlorine atoms . These interactions are crucial for its stability and function in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of specific genes and alter metabolic pathways, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with zinc (II) ions is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that it can have lasting effects on cellular function, with some changes persisting even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, while high doses can lead to toxicity and adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for its role in biochemical processes and its overall effect on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular function .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-14(18)8-7-13-16(19)15(21-17(10)13)9-11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHAWDQJAFDPCA-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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